molecular formula C7H4ClNS2 B7767959 6-chloro-1,3-benzothiazole-2-thiol

6-chloro-1,3-benzothiazole-2-thiol

Cat. No.: B7767959
M. Wt: 201.7 g/mol
InChI Key: CLHLOHAQAADLRA-UHFFFAOYSA-N
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Description

6-chloro-1,3-benzothiazole-2-thiol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its diverse range of applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the chloro and thiol groups in its structure makes it a versatile intermediate for the synthesis of various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-chloro-1,3-benzothiazole-2-thiol can be synthesized through several methods. One common method involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with sodium cyanate in the presence of glacial acetic acid . Another method includes the treatment of 2-mercaptoaniline with acid chlorides .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of efficient and scalable protocols. One-pot synthesis methods, which combine multiple reaction steps into a single process, are commonly employed to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-chloro-1,3-benzothiazole-2-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The chloro group can be reduced to form the corresponding benzothiazole derivative.

    Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used under basic conditions.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of benzothiazole derivatives.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

6-chloro-1,3-benzothiazole-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-1,3-benzothiazole-2-thiol involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as cyclooxygenases, which are involved in the inflammatory pathway . The compound’s thiol group can also form covalent bonds with proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-1,3-benzothiazole-2-amine
  • 2-chlorobenzothiazole
  • Benzothiazole-2-thiol

Uniqueness

6-chloro-1,3-benzothiazole-2-thiol is unique due to the presence of both chloro and thiol groups, which provide it with distinct reactivity and a wide range of applications. Compared to similar compounds, it offers a versatile platform for the synthesis of various derivatives with potential biological and industrial applications .

Properties

IUPAC Name

6-chloro-1,3-benzothiazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHLOHAQAADLRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Cl)SC(=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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